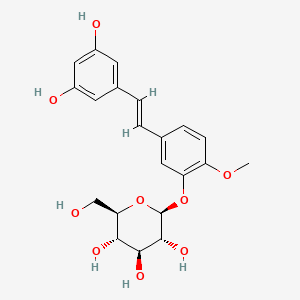

Rhapontigenin 3'-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZBFHDKUAVGLR-DXKBKAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Rhapontigenin 3'-O-glucoside (Rhaponticin): Natural Sources, Isolation from Rheum Species, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontigenin 3'-O-glucoside, more commonly known as rhaponticin or rhapontin, is a stilbenoid glucoside naturally occurring in various plant species.[1][2] It is a glycoside of rhapontigenin, its aglycone, which is considered the primary biologically active form.[3][4] Rhaponticin and its aglycone have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-allergic, and anticancer properties.[1][5] This technical guide provides an in-depth overview of the natural sources of rhaponticin, with a focus on the Rheum genus, detailed protocols for its isolation and purification, and a summary of its biological activities and related signaling pathways.

Natural Sources and Quantitative Data

Rhaponticin is predominantly found in the rhizomes and roots of various rhubarb species belonging to the Rheum L. genus (Polygonaceae family).[1][6] The concentration of rhaponticin can vary significantly depending on the specific species, the part of the plant, and the extraction methodology employed.[1][4]

Key Rheum species identified as major sources of rhaponticin include:

The following table summarizes the quantitative content of rhaponticin found in various Rheum species as reported in the literature.

| Plant Species | Plant Part | Extraction/Analysis Method | Rhaponticin Content (mg/g of dry weight) | Reference |

| Rheum rhaponticum | Dry Root | Not Specified | Up to 40.8 mg/g | [1] |

| Rheum species | Not Specified | Not Specified | Up to 55 mg/g | [4] |

| Rheum undulatum & R. rhaponticum | Rhizomes & Petioles | Densitometric TLC | 0.3 - 31.5 mg/g | [7] |

| Rheum species | Not Specified | Optimized solvent extraction (57% EtOH, 65°C, 24h) | 13.17% of the extract | [4] |

Isolation and Purification from Rheum Species

The isolation of rhaponticin from Rheum species involves initial extraction from the plant material followed by chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective and efficient technique for the preparative separation of stilbene glycosides like rhaponticin due to its high loading capacity and the elimination of irreversible adsorption associated with solid-support chromatography.[10][12]

General Extraction Protocols

Protocol 3.1.1: Maceration and Solvent Extraction This is a common preliminary step to create a crude extract enriched with stilbenoids.

-

Plant Material Preparation: Air-dry the rhizomes or roots of the selected Rheum species and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material in a suitable solvent. A recent study identified an optimal procedure using 57% ethanol in water at 65°C for 24 hours to maximize rhaponticin yield.[4] Other common solvents include methanol.[13]

-

Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Protocol 3.1.2: Analytical Extraction for HPLC For quantitative analysis, a more rigorous extraction may be employed.

-

Sample Preparation: Weigh 0.1 g of powdered sample.[14]

-

Extraction: Add 20 mL of 1%-3% HCl in 70%-100% methanol.[14]

-

Reflux: Reflux the mixture for 1 hour and then filter. Repeat the extraction process once more.[14]

-

Final Preparation: Combine the filtrates and adjust the total volume to 100 mL. The resulting solution can be filtered through a 0.45-µm filter before HPLC analysis.[14]

Preparative Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique ideal for purifying compounds from complex crude extracts.[12]

Protocol 3.2.1: HSCCC Separation of Stilbene Glycosides from Rheum tanguticum [10][11]

-

Crude Sample Preparation: The crude extract obtained from solvent extraction is first cleaned up using a macroporous resin column to remove impurities.

-

HSCCC System Preparation:

-

Two-Phase Solvent System: Prepare a mixture of chloroform:n-butanol:methanol:water in a 4:1:3:2 (v/v/v/v) ratio. Equilibrate the mixture in a separatory funnel at room temperature and separate the two phases immediately before use.[10][11]

-

Phase Selection: Use the upper aqueous phase as the stationary phase and the lower organic phase as the mobile phase.[10][11]

-

-

Sample Loading: Dissolve the dried crude powder (e.g., 80 mg) in the stationary phase (e.g., 10 mL).[10][11]

-

Chromatographic Run:

-

Fraction Collection and Analysis:

-

Monitor the effluent continuously with a UV detector (e.g., at 280 nm).[10][11]

-

Collect fractions based on the resulting chromatogram peaks.

-

Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC).

-

Confirm the structure of the purified compound using NMR (¹H and ¹³C) and mass spectrometry.

-

-

Results: Using this protocol, researchers successfully separated 25.5 mg of trans-rhapontin (purity 99.6%) and 16.0 mg of cis-rhapontin (purity 97.2%) from an 80 mg crude sample.[10][11]

Biological Activity and Signaling Pathways

Rhaponticin itself is often considered a prodrug, which is metabolized by intestinal microflora into its more biologically active aglycone, rhapontigenin.[6] Rhapontigenin has demonstrated significant antioxidant and anti-inflammatory activities.[15]

Antioxidant Activity

Rhapontigenin is an effective scavenger of intracellular reactive oxygen species (ROS), the DPPH radical, and hydrogen peroxide (H₂O₂).[3][15] Its antioxidant properties protect cells from oxidative stress-induced damage, such as membrane lipid peroxidation and DNA damage.[15] Studies have shown that rhapontigenin can increase the activity and expression of catalase, a key antioxidant enzyme.[15]

Anti-inflammatory Activity

Both rhaponticin and rhapontigenin possess anti-inflammatory properties.[16] Research indicates they can inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).[16] The aglycone, rhapontigenin, shows potent inhibitory activity on histamine release from mast cells, suggesting a role in managing allergic reactions.[6]

Signaling Pathway Modulation

The protective effects of rhapontigenin against oxidative stress are linked to its ability to modulate specific cellular signaling pathways. It has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and inhibit the activity of activator protein 1 (AP-1), a transcription factor sensitive to the cellular redox state.[15] By modulating these pathways, rhapontigenin can enhance cellular antioxidant defenses and inhibit apoptosis triggered by oxidative damage.[15]

Conclusion

This compound (rhaponticin) is a valuable natural compound predominantly sourced from the roots and rhizomes of Rheum species. Its isolation can be efficiently achieved on a preparative scale using techniques like High-Speed Counter-Current Chromatography, yielding high-purity products suitable for further research and development. The significant antioxidant and anti-inflammatory activities of its aglycone, rhapontigenin, underscore its potential as a lead compound for drug development. Further investigation into its mechanisms of action and bioavailability is warranted to fully explore its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhaponticin - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of rhaponticin and chrysophanol 8-o-beta-D-glucopyranoside from the rhizome of rheum undulatum by human intestinal bacteria and their anti-allergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of a novel glucosyltransferase involved in production of emodin-6-O-glucoside and rhaponticin in Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A stilbenoid, rhapontigenin, isolated from the root of Rheum palmatum L. acts as a potent BACE1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. english.nwipb.cas.cn [english.nwipb.cas.cn]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Rheum rhaponticum and Rheum rhabarbarum Extracts as Modulators of Endothelial Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Rhapontigenin 3'-O-glucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontigenin 3'-O-glucoside, also known as rhaponticin, is a stilbenoid found in medicinal plants such as rhubarb (Rheum species). Stilbenoids are a class of natural phenols that have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymes, precursors, and key chemical transformations. It also includes experimental protocols for the characterization of the key enzymes and a summary of available quantitative data.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway proceeds through the formation of a stilbene backbone, which is subsequently modified by hydroxylation, methylation, and glycosylation to yield the final product.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[1][2][3]

The first committed step in stilbene biosynthesis is catalyzed by Stilbene Synthase (STS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol.[1][3]

The pathway then diverges to produce a variety of stilbenoids. The formation of this compound from resveratrol involves three critical downstream modifications:

-

Hydroxylation: Resveratrol undergoes hydroxylation at the 3' position to yield piceatannol. This reaction is catalyzed by a cytochrome P450 hydroxylase .

-

O-methylation: Piceatannol is then methylated at the 4'-hydroxyl group to form rhapontigenin. This step is catalyzed by a catechol-O-methyltransferase (COMT) .[4] While a specific plant COMT from Rheum species has not yet been fully characterized for this reaction, studies on sorghum COMT (SbCOMT) have shown regioselective methylation of the B-ring of stilbenes, which is consistent with this conversion.[1]

-

O-glucosylation: The final step is the glucosylation of the 3-hydroxyl group of rhapontigenin to produce this compound (rhaponticin). This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT) . A UGT from Rheum palmatum, designated as RpUGT1 , has been identified and shown to catalyze this specific glucosylation.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the later stages of this compound biosynthesis. It is important to note that specific kinetic data for the plant-derived COMT acting on piceatannol to form rhapontigenin is still an active area of research.

Table 1: Kinetic Parameters of a Stilbene O-Methyltransferase (SbCOMT from Sorghum bicolor)

| Substrate | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Piceatannol | Isorhapontigenin, 3'-Methoxypinostilbene | 28.6 ± 2.4 | 0.15 ± 0.004 | 5244.8 | [1] |

Note: SbCOMT demonstrates regioselectivity for the B-ring of stilbenes, which is analogous to the methylation required to convert piceatannol to rhapontigenin.

Table 2: Quantitative Analysis of Rhapontigenin and Rhaponticin in Rheum Species

| Species | Tissue | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Rheum palmatum | Root | Rhapontigenin | 0.1 - 1.0 | HPLC | [2] |

| Rheum palmatum | Root | Rhaponticin | 1.0 - 10.0 | HPLC | [2] |

| Rheum rhaponticum | Root | Rhaponticin | up to 55 | HPLC | [3] |

Experimental Protocols

Heterologous Expression and Purification of Recombinant Enzymes

A common workflow for obtaining active enzymes for in vitro characterization involves heterologous expression in Escherichia coli followed by affinity purification.

In Vitro O-Methyltransferase (COMT) Assay

This protocol is adapted for the characterization of a plant COMT that may catalyze the conversion of piceatannol to rhapontigenin.

Materials:

-

Purified recombinant COMT

-

Piceatannol (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Assay buffer: 100 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂ and 10% (v/v) glycerol

-

Quenching solution: 2 M HCl

-

Ethyl acetate for extraction

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific concentration of piceatannol (e.g., 100 µM), and the purified COMT enzyme (e.g., 1-5 µg).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding SAM (e.g., 200 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the products with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and resuspend the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC, comparing the retention time and UV spectrum with an authentic rhapontigenin standard.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Calculate Km and Vmax values using Michaelis-Menten plots.

In Vitro UDP-Glucosyltransferase (UGT) Assay

This protocol is designed for the characterization of RpUGT1-mediated glucosylation of rhapontigenin.

Materials:

-

Purified recombinant RpUGT1

-

Rhapontigenin (substrate)

-

Uridine diphosphate glucose (UDP-glucose) (sugar donor)

-

Assay buffer: 100 mM potassium phosphate buffer (pH 7.0)

-

Quenching solution: Methanol

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific concentration of rhapontigenin (e.g., 50 µM, dissolved in a small amount of DMSO if necessary), and the purified RpUGT1 enzyme (e.g., 1-5 µg).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDP-glucose (e.g., 1 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant by HPLC, comparing the retention time and UV spectrum with an authentic rhaponticin standard.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Calculate Km and Vmax values using Michaelis-Menten plots.

Conclusion

The biosynthesis of this compound in plants is a multi-step process that begins with the general phenylpropanoid pathway and involves specific hydroxylation, O-methylation, and O-glucosylation reactions. While the key enzymatic steps have been elucidated, further research is needed to identify and characterize the specific plant-derived catechol-O-methyltransferase responsible for the conversion of piceatannol to rhapontigenin and to obtain detailed kinetic data for the glucosylation of rhapontigenin by RpUGT1. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to further investigate this important biosynthetic pathway and explore its potential for biotechnological applications.

References

- 1. Regioselective stilbene O-methylations in Saccharinae grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A stilbenoid, rhapontigenin, isolated from the root of Rheum palmatum L. acts as a potent BACE1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotransformation of Piceatannol, a Dietary Resveratrol Derivative: Promises to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Rhapontigenin 3'-O-glucoside: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Rhapontigenin 3'-O-glucoside, a naturally occurring stilbene glycoside. The following sections provide a comprehensive overview of the analytical techniques, experimental protocols, and data interpretation required to confirm the molecule's structure, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Compound Overview

This compound, also known as rhaponticin, is a stilbenoid glycoside found in various medicinal plants, notably from the Rheum (rhubarb) species.[1][2][3] Its structure consists of a rhapontigenin aglycone linked to a glucose moiety. The precise determination of its chemical structure is paramount for understanding its biological activities, which include antioxidant and potential therapeutic properties.[2][3]

Molecular Formula: C₂₁H₂₄O₉[4] Molecular Weight: 420.41 g/mol [4]

Experimental Protocols

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR techniques, along with high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.

Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. DMSO-d₆ is often used for its ability to dissolve a wide range of natural products and for its unobtrusive signals in the ¹H NMR spectrum.

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a 400 or 500 MHz instrument.

Key Experiments:

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, crucial for identifying long-range connectivities and piecing together the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and gain insights into its substructures.

Instrumentation: High-resolution mass spectrometers, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source are commonly used.

Key Experiments:

-

Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode) and confirm the molecular formula.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the structure of the aglycone and the sugar moiety, as well as the nature of the glycosidic bond.

Data Presentation and Interpretation

NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in DMSO-d₆.

Table 1: ¹H NMR Data of this compound (in DMSO-d₆) [5]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 2 | 6.81 | d | 1.8 |

| 4 | 6.49 | t | 2.1 |

| 6 | 6.81 | d | 1.8 |

| α | 7.15 | d | 16.4 |

| β | 7.26 | d | 16.4 |

| 2' | 7.21 | d | 1.8 |

| 4' | - | - | - |

| 5' | 6.95 | dd | 8.2, 1.8 |

| 6' | 7.12 | d | 8.2 |

| 3'-OCH₃ | 3.84 | s | |

| Glucose | |||

| 1'' | 4.89 | d | 7.6 |

| 2'' | 3.45 | m | |

| 3'' | 3.39 | m | |

| 4'' | 3.29 | m | |

| 5'' | 3.20 | m | |

| 6''a | 3.69 | m | |

| 6''b | 3.51 | m |

Table 2: ¹³C NMR Data of this compound (in DMSO-d₆) [5]

| Position | δ (ppm) |

| Aglycone | |

| 1 | 139.4 |

| 2 | 105.8 |

| 3 | 159.1 |

| 4 | 102.5 |

| 5 | 159.1 |

| 6 | 105.8 |

| α | 128.9 |

| β | 125.7 |

| 1' | 131.2 |

| 2' | 108.1 |

| 3' | 148.2 |

| 4' | 146.1 |

| 5' | 116.2 |

| 6' | 119.8 |

| 3'-OCH₃ | 56.0 |

| Glucose | |

| 1'' | 101.5 |

| 2'' | 74.0 |

| 3'' | 77.1 |

| 4'' | 70.4 |

| 5'' | 76.9 |

| 6'' | 61.3 |

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M-H]⁻ | 419.1347 | 419.1349 |

Visualization of Structural Elucidation Workflow and Key Data

The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation and the key correlations observed in 2D NMR experiments.

Concluding Remarks

The structural elucidation of this compound is a systematic process that combines the power of NMR spectroscopy and mass spectrometry. The 1D and 2D NMR data provide the carbon-proton framework and establish the connectivity of the aglycone and the sugar moiety. Specifically, the HMBC correlation between the anomeric proton of the glucose unit (H-1'') and a carbon of the aglycone (C-3') is the definitive evidence for the position of the glycosidic linkage. High-resolution mass spectrometry confirms the molecular formula and provides complementary structural information through fragmentation analysis. This comprehensive approach ensures an unambiguous assignment of the structure, which is a critical foundation for further research into the pharmacological and therapeutic potential of this natural product.

References

- 1. A new stilbene diglycoside from Rheum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant constituents from rhubarb: structural requirements of stilbenes for the activity and structures of two new anthraquinone glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. This compound | C21H24O9 | CID 45033634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Metabolic Journey of Rhapontigenin 3'-O-glucoside: A Technical Guide to its Biotransformation into Rhapontigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontigenin 3'-O-glucoside, commonly known as rhaponticin, is a stilbenoid found in various medicinal plants, most notably in the rhizomes of rhubarb (Rheum species)[1][2]. While rhaponticin itself exhibits certain biological activities, its therapeutic potential is significantly enhanced upon its biotransformation to the aglycone form, rhapontigenin[3][4]. This conversion is a critical step that dictates the bioavailability and pharmacological efficacy of rhapontigenin. This technical guide provides an in-depth exploration of the metabolism of this compound, focusing on the mechanisms of its biotransformation, quantitative data from preclinical studies, and detailed experimental protocols relevant to its investigation.

Core Concepts: The Predominant Role of Gut Microbiota

The primary route for the metabolism of this compound to rhapontigenin is through enzymatic hydrolysis mediated by the gut microbiota[5]. Following oral administration, rhaponticin has very low absolute bioavailability, calculated to be as low as 0.03% in rats, indicating poor absorption in its glycosidic form[6]. The bulk of ingested rhaponticin transits to the colon, where a diverse community of bacteria resides. These microorganisms produce a wide array of enzymes, including β-glucosidases, which are capable of cleaving the O-glycosidic bond of rhaponticin, releasing the more readily absorbable and biologically active rhapontigenin[4][7].

Quantitative Data on Metabolism and Pharmacokinetics

The biotransformation of rhaponticin to rhapontigenin significantly alters its pharmacokinetic profile. The following tables summarize key quantitative data from preclinical studies in rats, providing a comparative overview of the two compounds.

| Pharmacokinetic Parameter | Rhaponticin (Intravenous, 10 mg/kg) | Rhapontigenin (from IV Rhaponticin) | Rhaponticin (Oral, 100 mg/kg) | Rhapontigenin (from Oral Rhaponticin) | Reference |

| Cmax (µg/mL) | - | 0.18 ± 0.02 | - | - | [8] |

| Tmax (min) | 10 | - | - | - | [8] |

| AUC (µg/mL*h) | - | - | - | - | [8] |

| Absolute Bioavailability (%) | - | - | 0.03 | - | [6] |

Note: Comprehensive pharmacokinetic data for rhapontigenin following oral administration of rhaponticin is not consistently reported in a single study. The data presented reflects the rapid appearance of rhapontigenin in plasma following rhaponticin administration.

| Compound | Plasma Concentration Range in Ovariectomized Rats (ng/mL) | Dosage of ERr 731 (Rhaponticin-rich extract) | Duration of Treatment | Reference |

| Rhapontigenin | 45 - 130 | 1 or 3 mg/kg/day | 14 days | [9] |

| Rhapontigenin | 44 - 114 | 1 or 3 mg/kg/day | 7 days | [9] |

Experimental Protocols

In Vitro Biotransformation of Rhaponticin by Human Intestinal Microflora

This protocol is designed to assess the conversion of rhaponticin to rhapontigenin by the human gut microbiota in an anaerobic environment.

Materials:

-

Rhaponticin

-

Fresh fecal samples from healthy human donors (not having taken antibiotics for at least 3 months)

-

General anaerobic medium (GAM) or similar nutrient broth for anaerobic bacteria

-

Anaerobic chamber or gas pack system

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Centrifuge

-

Sterile tubes and glassware

Procedure:

-

Preparation of Fecal Slurry:

-

Within 2 hours of collection, homogenize the fresh fecal sample (1g) in 9 mL of anaerobic dilution medium inside an anaerobic chamber.

-

Allow the larger particles to settle for 5 minutes. The supernatant will serve as the fecal inoculum.

-

-

Incubation:

-

Prepare reaction mixtures in sterile tubes inside the anaerobic chamber. Each tube should contain:

-

9 mL of GAM broth.

-

1 mL of the fecal inoculum.

-

A stock solution of rhaponticin to achieve a final concentration of 100 µM.

-

-

Include a control group without rhaponticin and another control group with rhaponticin but without the fecal inoculum.

-

Incubate the tubes at 37°C under anaerobic conditions for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Sample Processing:

-

At each time point, withdraw an aliquot (e.g., 1 mL) from each reaction tube.

-

Immediately stop the enzymatic reaction by adding an equal volume of ice-cold methanol or acetonitrile.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet bacteria and debris.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the samples by HPLC to quantify the concentrations of rhaponticin and rhapontigenin.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[10].

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 324 nm for rhapontigenin[10].

-

Quantification: Use standard curves for both rhaponticin and rhapontigenin to determine their concentrations in the samples.

-

-

Enzymatic Hydrolysis of Rhaponticin using β-Glucosidase

This protocol outlines the enzymatic conversion of rhaponticin to rhapontigenin using a commercially available β-glucosidase.

Materials:

-

Rhaponticin

-

β-Glucosidase from a microbial source (e.g., from almonds or Aspergillus niger)

-

Phosphate or citrate buffer (pH appropriate for the chosen enzyme, typically pH 5.0-6.0)

-

Water bath or incubator

-

HPLC system

-

Methanol or acetonitrile

Procedure:

-

Reaction Setup:

-

Dissolve rhaponticin in the appropriate buffer to a final concentration of 1 mg/mL.

-

Pre-incubate the rhaponticin solution at the optimal temperature for the β-glucosidase (e.g., 37°C or 50°C).

-

Add β-glucosidase to the reaction mixture (the amount of enzyme will need to be optimized based on its activity).

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at the optimal temperature with gentle shaking.

-

Collect aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.

-

Stop the reaction in the collected aliquots by adding an equal volume of methanol or acetonitrile.

-

-

Analysis:

-

Analyze the samples by HPLC as described in the previous protocol to determine the concentrations of rhaponticin and rhapontigenin over time. This data can be used to calculate the initial reaction velocity and other kinetic parameters.

-

Visualizing the Metabolic and Signaling Pathways

To better understand the biotransformation process and the subsequent biological effects of rhapontigenin, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of this compound.

Caption: Rhapontigenin's inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

Conclusion

The biotransformation of this compound to rhapontigenin is a critical metabolic event, primarily driven by the enzymatic activity of the gut microbiota. This conversion is essential for the absorption and subsequent bioactivity of rhapontigenin. Understanding the quantitative aspects of this metabolism and having robust experimental protocols are crucial for researchers in the fields of pharmacology, natural product chemistry, and drug development. The insights provided in this technical guide aim to facilitate further research into the therapeutic potential of rhapontigenin and its glycosidic precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism of anthocyanins by human gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, bioavailability and metabolism of rhaponticin in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Glucosidase: Progress from Basic Mechanism to Frontier Application [mdpi.com]

- 8. ovid.com [ovid.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparative enzymatic synthesis and HPLC analysis of rhapontigenin: applications to metabolism, pharmacokinetics and anti-cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Rhapontigenin 3'-O-glucoside (Rhaponticin) In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontigenin 3'-O-glucoside, more commonly known as rhaponticin, is a stilbenoid glucoside found in various medicinal plants, notably in the rhizomes of rhubarb (Rheum species). Its aglycone metabolite, rhapontigenin, is considered the primary biologically active form, exhibiting a range of pharmacological activities including antioxidant, anti-inflammatory, and anti-tumor effects. Understanding the in vivo pharmacokinetics and bioavailability of rhaponticin is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of rhaponticin, with a focus on preclinical studies in rat models.

Metabolism and Bioavailability

Upon oral administration, rhaponticin is metabolized to its active aglycone, rhapontigenin. This biotransformation is largely carried out by the intestinal microflora, suggesting that rhaponticin functions as a prodrug. However, in vivo studies in rats have demonstrated that rhaponticin exhibits very poor oral bioavailability.

A key study utilizing Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) determined the absolute oral bioavailability of rhaponticin in rats to be exceptionally low, at approximately 0.03% .[1][2][3] This indicates that only a very small fraction of orally administered rhaponticin reaches the systemic circulation intact. Following intravenous administration, rhaponticin is rapidly distributed and eliminated from the plasma. Concurrently, the plasma concentrations of its metabolite, rhapontigenin, show a rapid increase followed by a gradual elimination.[1][2]

The poor bioavailability of rhapontigenin itself further complicates the delivery of its active form to target tissues.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of rhaponticin and its metabolite, rhapontigenin, following intravenous and oral administration of rhaponticin in rats.

Table 1: Pharmacokinetic Parameters of Rhaponticin in Rats

| Parameter | Intravenous Administration | Oral Administration |

| Dose | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Absolute Bioavailability (%) | - | 0.03 [1][2][3] |

Note: Specific quantitative data for Cmax, Tmax, and AUC for rhaponticin were not available in the reviewed literature.

Table 2: Pharmacokinetic Parameters of Rhapontigenin (Metabolite) Following Rhaponticin Administration in Rats

| Parameter | Intravenous Administration of Rhaponticin | Oral Administration of Rhaponticin |

| Appearance in Plasma | Rapid | Rapid |

| Elimination | Gradual | Gradual |

Note: Specific quantitative data for the pharmacokinetic parameters of the metabolite rhapontigenin following rhaponticin administration were not detailed in the reviewed literature, which only describes its rapid appearance and gradual elimination.[1][2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of pharmacokinetic studies. Below are synthesized protocols based on the available literature for the in vivo analysis of rhaponticin.

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 250-300 g

-

Housing: Controlled laboratory environment (temperature 22 ± 1°C, relative humidity 50-70%, 12-hour light/dark cycle) with free access to food and water.

-

Acclimatization: Minimum of 7 days prior to experimentation.

-

Fasting: Animals are typically fasted for 12 hours before dosing and 2 hours post-dosing, with free access to water.

Drug Administration

-

Oral (p.o.) Administration:

-

Vehicle: To be specified in the study, often a solution or suspension in water or other appropriate vehicle.

-

Dose: To be specified.

-

Administration: Via oral gavage using a suitable gavage needle.

-

-

Intravenous (i.v.) Administration:

-

Vehicle: A sterile solution suitable for intravenous injection.

-

Dose: To be specified.

-

Administration: As a single bolus injection into a tail vein.

-

Blood Sampling

-

Route: From the tail vein or via cardiac puncture at the terminal time point.

-

Time Points: Blood samples are collected at predetermined intervals post-dosing. A typical schedule might include 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.

-

Sample Processing: Blood samples are collected in heparinized tubes and immediately centrifuged (e.g., at 15,000 g for 10 minutes) to separate the plasma. The resulting plasma is stored at -20°C or -80°C until analysis.

Analytical Methodology: UHPLC-Q-TOF/MS

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer.

-

Sample Preparation:

-

Thaw frozen plasma samples.

-

Precipitate proteins by adding a solvent like acetonitrile (e.g., 300 µL acetonitrile to 100 µL plasma).

-

Vortex the mixture for several minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm for 5 minutes).

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic Conditions: Specifics of the column, mobile phase composition, and gradient elution would be detailed in the primary study.

-

Mass Spectrometry Conditions: Ionization mode (positive or negative), precursor and product ion masses for rhaponticin and rhapontigenin, and other MS parameters would be optimized for sensitive and specific detection.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo pharmacokinetic studies of rhaponticin.

Metabolic Pathway of Rhaponticin

Caption: Metabolic conversion of rhaponticin to rhapontigenin.

Potential Signaling Pathways of Rhapontigenin

Rhapontigenin has been reported to influence several signaling pathways implicated in cancer progression.

Caption: Potential signaling pathways modulated by rhapontigenin.[4][5]

Conclusion

The in vivo pharmacokinetic profile of this compound (rhaponticin) is characterized by extensive metabolism to its active aglycone, rhapontigenin, and extremely low oral bioavailability. This presents a significant challenge for its development as an oral therapeutic agent. Future research should focus on strategies to enhance the bioavailability of rhaponticin or rhapontigenin, such as the development of novel drug delivery systems. Furthermore, a more detailed quantitative characterization of the pharmacokinetics of both rhaponticin and rhapontigenin is warranted to better correlate plasma concentrations with pharmacological activity. The inhibitory effects of rhapontigenin on key signaling pathways, such as HIF-1α and PI3K/Akt/mTOR, highlight its therapeutic potential and underscore the importance of overcoming its pharmacokinetic limitations.

References

- 1. Pharmacokinetics, bioavailability and metabolism of rhaponticin in rat plasma by UHPLC-Q-TOF/MS and UHPLC-DAD-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Potential of Rhapontigenin 3'-O-glucoside: A Technical Overview of Related Compounds

Disclaimer: Direct experimental data on the in vitro anticancer effects of Rhapontigenin 3'-O-glucoside is limited in publicly available scientific literature. This technical guide therefore summarizes the current research on its closely related aglycone, rhapontigenin, and a similar glucoside, rhaponticin. The findings for these compounds provide valuable insights into the potential anticancer activities of this compound.

Introduction

This compound is a natural stilbenoid, a class of compounds that has garnered significant interest in cancer research due to the well-documented anticancer properties of its most famous member, resveratrol. This guide provides a technical overview of the preliminary in vitro anticancer effects of compounds structurally related to this compound, namely rhapontigenin and rhaponticin. The available data suggests that these compounds exert cytotoxic effects on various cancer cell lines through the induction of apoptosis and cell cycle arrest, mediated by modulation of key signaling pathways.

Cytotoxicity Across Various Cancer Cell Lines

The cytotoxic activity of rhapontigenin and rhaponticin has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: In Vitro Cytotoxicity of Rhapontigenin

| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |

| Caco-2 | Colorectal Carcinoma | ~50 | 48 |

Data synthesized from a study comparing the cytotoxicity of rhapontigenin to resveratrol and piceatannol. The study noted that at 100 µM, rhapontigenin resulted in 32% cancer cell survival[1].

Table 2: In Vitro Cytotoxicity of Rhaponticin

| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |

| CAL 27 | Head and Neck Squamous Cell Carcinoma | 46.09 | 24 |

| SCC-9 | Head and Neck Squamous Cell Carcinoma | 54.79 | 24 |

| BGC-823 (CD133+/CD166+) | Gastric Cancer Stem-like Cells | 16.90 µg/mL | Not Specified |

| SGC-7901 (CD133+/CD166+) | Gastric Cancer Stem-like Cells | 22.18 µg/mL | Not Specified |

IC50 values for HNSCC cell lines were determined under hypoxic conditions[2]. Data for gastric cancer stem-like cells is presented in µg/mL as reported in the study[3].

Mechanisms of Anticancer Action

The anticancer effects of rhapontigenin and rhaponticin are attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. These processes are orchestrated through the modulation of specific intracellular signaling pathways.

Induction of Apoptosis

Both rhapontigenin and rhaponticin have been shown to induce apoptosis in cancer cells. This is a critical mechanism for eliminating malignant cells. The process of apoptosis is complex, involving a cascade of molecular events.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Rhapontigenin and rhaponticin have been observed to interfere with the cell cycle progression in cancer cells, leading to a halt at specific checkpoints. This prevents the uncontrolled proliferation of cancer cells. For instance, studies on physcion, another compound from rhubarb, have shown induction of G0/G1 phase arrest in MDA-MB-231 breast cancer cells[4][5].

Modulation of Signaling Pathways

The induction of apoptosis and cell cycle arrest by rhapontigenin and rhaponticin is a consequence of their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and death.

-

PI3K/Akt/mTOR Pathway: Rhaponticin has been found to suppress osteosarcoma by inhibiting the PI3K-Akt-mTOR pathway[2]. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

-

IL-6/STAT3 Pathway: In head and neck squamous cell carcinoma, rhaponticin has been shown to inhibit the IL-6/STAT3 signaling pathway, which is involved in tumor progression and metastasis[2].

-

PI3K-Dependent Rac1 Pathway: Rhapontigenin suppresses the migration and invasion of MDA-MB-231 human breast cancer cells by inhibiting the PI3K-dependent Rac1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the in vitro anticancer effects of compounds like rhapontigenin and rhaponticin.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., rhapontigenin or rhaponticin) for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis (Western Blotting for Apoptosis Markers)

Western blotting is used to detect specific proteins in a sample and can be used to assess the expression of key apoptosis-related proteins.

-

Protein Extraction: Cancer cells are treated with the test compound for a defined period. After treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the apoptosis marker of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager[6][7].

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: A generalized workflow for assessing the in vitro anticancer effects of test compounds.

Caption: Overview of signaling pathways modulated by rhapontigenin and rhaponticin.

References

- 1. mdpi.com [mdpi.com]

- 2. Rhaponticin inhibits the proliferation, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells through modulation of the IL6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhaponticin suppresses the stemness phenotype of gastric cancer stem-like cells CD133+/CD166 + by inhibiting programmed death-ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jcpjournal.org [jcpjournal.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Note: High-Throughput Analysis of Rhapontigenin 3'-O-glucoside in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rhapontigenin 3'-O-glucoside in biological samples such as plasma and urine. Rhapontigenin, the aglycone of rhaponticin, and its glucosides are stilbenoids of interest due to their various biological activities, including antioxidant and anti-cancer properties.[1] This protocol employs a simple protein precipitation for plasma sample preparation and a solid-phase extraction for urine, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). The method is suitable for pharmacokinetic studies, metabolism research, and other applications in drug development.

Introduction

This compound is a naturally occurring stilbenoid glucoside. Its aglycone, rhapontigenin, is a metabolite of rhaponticin and has demonstrated various biological activities.[1] To understand its pharmacokinetic profile and metabolic fate, a reliable and sensitive analytical method for its quantification in biological fluids is essential. This LC-MS/MS protocol provides a high-throughput and selective method for the analysis of this compound.

Experimental

Sample Preparation

Plasma Samples: Protein Precipitation

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (Polydatin, 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for analysis.

Urine Samples: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of urine, add 20 µL of IS working solution (Polydatin, 1 µg/mL).

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

Liquid Chromatography

-

System: UPLC/HPLC system

-

Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 10 | 90 |

| 6.0 | 10 | 90 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Mass Spectrometry

-

System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 419.1 | 257.1 | 150 | -25 |

| This compound (Qualifier) | 419.1 | 241.1 | 150 | -35 |

| Polydatin (IS) | 389.1 | 227.1 | 150 | -20 |

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

Workflow Diagram

Caption: Experimental workflow from sample preparation to data analysis.

Results and Discussion

This method demonstrates good linearity, precision, and accuracy for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard is recommended for optimal performance, but a structurally similar compound like Polydatin can also be employed.

Calibration Curve

A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linear range for a similar compound, polydatin, has been shown to be from 9.77 to 1250 nM in plasma.[2]

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Representative Data) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.18 |

| 500 | 5.95 |

| 1000 | 11.92 |

| Linearity: r² > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. For related stilbene glycosides, precision values are typically below 15% (RSD), and accuracy is within 85-115%.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |

| Medium | 80 | 4.5 | 102.1 | 5.8 | 100.8 |

| High | 800 | 3.8 | 99.5 | 4.9 | 99.1 |

Recovery and Matrix Effect

Extraction recovery and matrix effect are important parameters to assess the efficiency of the sample preparation process. For similar compounds, extraction recoveries are generally above 80%, with matrix effects within an acceptable range.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85.2 | 96.8 |

| Medium | 80 | 88.9 | 98.5 |

| High | 800 | 91.5 | 101.2 |

Signaling Pathway Diagram

While this compound's specific signaling pathways are still under investigation, its aglycone, rhapontigenin, is known to be involved in pathways related to its anti-cancer and antioxidant activities. The simplified diagram below illustrates a potential mechanism of action.

Caption: Potential mechanisms of Rhapontigenin's bioactivity.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of this compound in biological samples. The protocol is well-suited for researchers in pharmacology, toxicology, and drug development who are investigating the properties of this and other related stilbenoid compounds.

References

"Rhapontigenin 3'-O-glucoside" cell viability assay (e.g., MTT, MTS) protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontigenin 3'-O-glucoside is a natural stilbenoid compound. Stilbenes are a class of polyphenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The evaluation of the cytotoxic and cytostatic effects of novel compounds like this compound is a critical first step in the drug discovery and development process. This document provides a detailed protocol for assessing the impact of this compound on cell viability using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays.

While specific quantitative data for this compound is limited in publicly available literature, data from its aglycone, rhapontigenin, and a related compound, rhaponticin, provide valuable insights into its potential effects on cell viability.

Data Presentation: Cytotoxic Effects of Related Compounds

The following table summarizes the reported cytotoxic activities of rhapontigenin and rhaponticin on various cancer cell lines. This data can serve as a preliminary guide for designing dose-range finding studies for this compound.

| Compound | Cell Line | Assay | Incubation Time | IC50 / Effect |

| Rhapontigenin | Caco-2 (colorectal cancer) | Neutral Red | 48 hours | Dose-dependent decrease in viability above 25 µM[1][2][3] |

| Rhaponticin | MG-63 (osteosarcoma) | MTT | Not Specified | IC50 of 25 µM |

| Rhaponticin | A549 (lung cancer) | MTT | 24 hours | Significant decrease in viability at 25 and 50 µM[4] |

Note: The IC50 values and effective concentrations can vary significantly depending on the cell line, assay method, and experimental conditions. It is crucial to determine these values empirically for this compound in the specific cell line of interest.

Experimental Protocols

This section provides detailed methodologies for performing MTT and MTS assays to evaluate the effect of this compound on cell viability.

Protocol 1: MTT Assay for Adherent Cells

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5][6][7][8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Cell line of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in a serum-free or low-serum medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5% DMSO).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well.

-

Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot a dose-response curve of cell viability versus compound concentration.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Protocol 2: MTS Assay

The MTS assay is a more convenient alternative to the MTT assay as the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[2][9]

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

MTS reagent (containing an electron coupling reagent like PES)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

MTS Reagent Addition:

-

After the desired incubation period with the compound, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.

-

-

Incubation:

-

Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability and IC50 values as described in the MTT assay protocol.

-

Visualization of Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.

Caption: General workflow for MTT/MTS cell viability assay.

Putative Signaling Pathway

Based on the known mechanisms of the related compounds rhapontigenin and rhaponticin, a plausible signaling pathway that could be affected by this compound to induce apoptosis is illustrated below. It is important to note that this is a hypothetical pathway and requires experimental validation for this compound. Rhaponticin has been shown to inhibit the PI3K-Akt-mTOR signaling pathway.

Caption: Putative PI3K/Akt/mTOR signaling pathway affected by this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rhapontigenin from Rheum undulatum protects against oxidative-stress-induced cell damage through antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvement of the Physicochemical Limitations of Rhapontigenin, a Cytotoxic Analogue of Resveratrol against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Rhapontigenin 3'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhapontigenin 3'-O-glucoside is a stilbene compound found in various medicinal plants. Stilbenes are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant properties. The evaluation of the antioxidant capacity of this compound is crucial for understanding its therapeutic potential in conditions associated with oxidative stress. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant capacity of this compound using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

The following sections provide standardized protocols for the DPPH, ABTS, and FRAP assays, which can be applied to determine the antioxidant capacity of this compound.

Data Presentation

Quantitative data from the antioxidant assays should be summarized for clear comparison. The following tables are templates for presenting the results for this compound against a standard antioxidant like Trolox or Ascorbic Acid.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| This compound | [Experimental Value] | [Experimental Value] |

| Trolox (Standard) | [Experimental Value] | [Experimental Value] |

IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Cation Scavenging Activity of this compound

| Compound | TEAC (Trolox Equivalents) |

| This compound | [Experimental Value] |

| Trolox (Standard) | 1.0 |

TEAC: Trolox Equivalent Antioxidant Capacity. It represents the concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Compound | FRAP Value (µM Fe(II)/µM) |

| This compound | [Experimental Value] |

| Trolox (Standard) | [Experimental Value] |

FRAP Value: The concentration of Fe(II) produced by the reduction of Fe(III) by the antioxidant.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes the violet color of the DPPH solution to fade, and the change in absorbance at 517 nm is measured spectrophotometrically.[3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

This compound

-

Trolox or Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a similar series of dilutions for the standard (Trolox or Ascorbic acid).

-

-

Assay:

-

To a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample/standard.

-

For the control, add 100 µL of the sample/standard solvent (methanol) and 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without sample).

-

A_sample is the absorbance of the sample with DPPH solution.

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

-

ABTS Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The change in absorbance is measured at 734 nm.[4]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate buffered saline (PBS) or ethanol

-

This compound

-

Trolox (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]

-

-

Preparation of Working ABTS•+ Solution:

-

Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[5]

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions from the stock solution.

-

Prepare a series of dilutions for the Trolox standard.

-

-

Assay:

-

To a 96-well microplate, add 10 µL of the sample or standard solution at different concentrations to respective wells.

-

Add 190 µL of the working ABTS•+ solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 6 minutes.[6]

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the sample with the ABTS•+ solution.

The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of the Trolox standard.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[7]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound

-

Ferrous sulfate (FeSO₄·7H₂O) or Trolox (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8]

-

Warm the reagent to 37°C before use.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions from the stock solution.

-

Prepare a standard curve using ferrous sulfate or Trolox at various concentrations.

-

-

Assay:

-

To a 96-well microplate, add 20 µL of the sample or standard solution to respective wells.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 4-6 minutes.[8]

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Construct a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.

-

Determine the FRAP value of the sample by comparing its absorbance with the standard curve. The results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.

-

Visualizations

The following diagrams illustrate the workflows for the DPPH, ABTS, and FRAP assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. The Radical Scavenging Effects of Stilbene Glucosides from Polygonum multiflorum -Archives of Pharmacal Research [koreascience.kr]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. ultimatetreat.com.au [ultimatetreat.com.au]

Unveiling the Anti-inflammatory Potential of Rhapontigenin 3'-O-glucoside in Macrophages: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals